N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide
Description
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-16-9-7-14(8-10-16)12-15-4-3-6-18(15)22-19(23)13-17-5-1-2-11-21-17/h1-2,5,7-11,15,18H,3-4,6,12-13H2,(H,22,23)/t15-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLSINOBXUDISU-YJBOKZPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CC2=CC=CC=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)CC2=CC=CC=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the 4-fluorophenyl group. The key steps include:
Cyclopentyl Ring Formation: The cyclopentyl ring can be synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable catalysts.
Introduction of 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridin-2-ylacetamide Moiety: The pyridin-2-ylacetamide moiety is synthesized through a condensation reaction between 2-pyridinecarboxylic acid and an appropriate amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, alkyl halides
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Alkylated pyridine derivatives
Scientific Research Applications
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in chemical industries.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide stands out due to its unique combination of a cyclopentyl ring, a 4-fluorophenyl group, and a pyridin-2-ylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
